Cas no 1804185-95-2 (6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole)

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring bromo, chloro, and trifluoromethyl substituents, enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive compounds. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the halogen atoms facilitate further functionalization. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery, offering versatility in cross-coupling reactions and nucleophilic substitutions. Its high purity and well-defined chemical properties ensure reproducibility in advanced synthetic applications.
6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole structure
1804185-95-2 structure
Product Name:6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole
CAS No:1804185-95-2
MF:C8H3BrClF3N2
MW:299.475030183792
CID:4824001
Update Time:2025-05-20

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole
    • 6-Bromo-2-chloro-4-trifluoromethyl-1H-benzimidazole
    • Inchi: 1S/C8H3BrClF3N2/c9-3-1-4(8(11,12)13)6-5(2-3)14-7(10)15-6/h1-2H,(H,14,15)
    • InChI Key: FBAWOEFWQCCFQQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C(C(F)(F)F)=C1)N=C(N2)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 251
  • XLogP3: 4
  • Topological Polar Surface Area: 28.7

6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Alichem
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Apollo Scientific
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Apollo Scientific
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Additional information on 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Comprehensive Analysis of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole (CAS No. 1804185-95-2)

The compound 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole (CAS No. 1804185-95-2) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the benzimidazole core, bromo, chloro, and trifluoromethyl substituents, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel small-molecule inhibitors targeting enzymes and receptors.

In recent years, the benzimidazole derivatives have become a focal point in medicinal chemistry due to their diverse pharmacological properties. The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which are critical factors in the development of orally bioavailable drugs. This aligns with the growing trend in the pharmaceutical industry to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Additionally, the bromo and chloro substituents offer versatile sites for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening.

The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yields and reduce reaction times, addressing the industry's need for cost-effective and scalable production methods. These innovations are particularly relevant in the context of sustainable chemistry, a topic of increasing importance in both academic and industrial settings.

From an analytical perspective, this compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the purity and identity of the compound, which is crucial for its use in downstream applications. The demand for high-purity intermediates has risen sharply, driven by stringent regulatory requirements in drug development. This trend is reflected in the growing number of searches for analytical method validation and quality control protocols in the pharmaceutical sector.

Beyond pharmaceuticals, 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole has potential applications in material science. Its electron-withdrawing groups make it a candidate for designing organic semiconductors and photovoltaic materials, areas that are gaining traction due to the global push for renewable energy solutions. Researchers are also investigating its use in catalysis, where its unique electronic properties could facilitate novel reaction pathways.

In conclusion, 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole (CAS No. 1804185-95-2) represents a versatile and valuable building block in modern chemistry. Its applications span drug discovery, material science, and catalysis, making it a compound of interest for researchers across multiple disciplines. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.

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